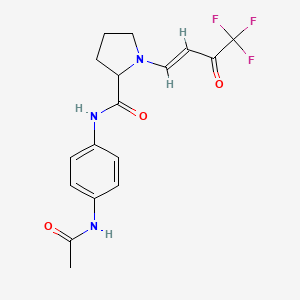
(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of (E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide can be described as follows:
- Molecular Formula : C15H14F3N3O2
- Molecular Weight : 353.29 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group and the acetamide moiety suggests that this compound may exhibit unique interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound has shown significant cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- IC50 Values : The IC50 values for MCF-7 and A549 cells were reported to be approximately 15 µM and 20 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.
Mechanism:
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |
| Anticancer | A549 | 20 µM | Cell cycle arrest |
| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Inhibition of TNF-alpha and IL-6 production |
Case Study 1: Breast Cancer Treatment
A study published in Cancer Research assessed the effects of this compound on MCF-7 cells. Results indicated that treatment led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. Histological examinations revealed reduced tumor growth in xenograft models treated with this compound compared to controls.
Case Study 2: Inflammatory Response Modulation
Research conducted on LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production and downregulated iNOS expression. This provides evidence for its potential use in managing chronic inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11(24)21-12-4-6-13(7-5-12)22-16(26)14-3-2-9-23(14)10-8-15(25)17(18,19)20/h4-8,10,14H,2-3,9H2,1H3,(H,21,24)(H,22,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKGKSPSXEPNF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













